molecular formula C15H23BrN4O2 B4592017 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-4-piperidinecarboxamide

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-4-piperidinecarboxamide

Cat. No.: B4592017
M. Wt: 371.27 g/mol
InChI Key: OUVFXLQCGZSIDJ-UHFFFAOYSA-N
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Description

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H23BrN4O2 and its molecular weight is 371.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.10044 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organometallic Chemistry

The study by Cordiner et al. (2008) explores the reactions of a bromocarbyne complex with a range of secondary and heterocyclic amines, leading to the synthesis of N-functionalized carbyne derivatives. This research underscores the compound's utility in generating novel organometallic complexes with potential applications in catalysis and material science Cordiner, R. L., Hill, A. F., & Wagler, J. (2008). Organometallics.

Molecular Interactions and Pharmacology

Shim et al. (2002) investigated the molecular interaction of a pyrazole derivative with the CB1 cannabinoid receptor, highlighting the structural basis for antagonist activity. Such studies are pivotal for drug discovery, particularly in understanding the molecular basis of receptor-ligand interactions and designing receptor-specific drugs Shim, J., Welsh, W., Cartier, E. A., Edwards, J., & Howlett, A. (2002). Journal of medicinal chemistry.

Antimicrobial and Antiviral Research

Li et al. (2015) synthesized and characterized a compound with good fungicidal and antiviral activities against tobacco mosaic virus, illustrating the potential of such molecules in developing new antimicrobial and antiviral agents Li, Fengyun, Zhu, Yu-Jiea, et al. (2015). Chinese Journal of Structural Chemistry.

Properties

IUPAC Name

1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN4O2/c1-9(8-20-11(3)13(16)10(2)18-20)15(22)19-6-4-12(5-7-19)14(17)21/h9,12H,4-8H2,1-3H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVFXLQCGZSIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)N2CCC(CC2)C(=O)N)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-4-piperidinecarboxamide
Reactant of Route 3
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-4-piperidinecarboxamide
Reactant of Route 4
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-4-piperidinecarboxamide
Reactant of Route 5
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-4-piperidinecarboxamide
Reactant of Route 6
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-4-piperidinecarboxamide

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